REACTION_SMILES
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[Al+3:17].[Cl-:16].[Cl-:18].[Cl-:19].[Cl:1][c:2]1[c:3]([F:15])[c:4]([O:13][CH3:14])[c:5]2[c:10]([cH:11]1)[C:9](=[O:12])[CH2:8][CH2:7][CH2:6]2.[OH2:20].[c:21]1([CH3:22])[c:23]([CH3:24])[cH:25][cH:26][cH:27][cH:28]1>>[Cl:1][c:2]1[c:3]([F:15])[c:4]([OH:13])[c:5]2[c:10]([cH:11]1)[C:9](=[O:12])[CH2:8][CH2:7][CH2:6]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
COc1c(F)c(Cl)cc2c1CCCC2=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1c(F)c(Cl)cc2c1CCCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCc2c1cc(Cl)c(F)c2O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |